Tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate
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Overview
Description
(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the benzyloxy group and the tert-butyl ester adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazolidine ring can be reduced to form an amino alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate: can be compared with other oxazolidine derivatives, such as:
Uniqueness
The presence of the benzyloxy group in (S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate makes it unique compared to other similar compounds. This group enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17-12(13(18)22-14(17)19)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJAGMGULQARLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC1=O)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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